molecular formula C11H20N2O3 B1327166 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid CAS No. 1018048-92-4

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B1327166
CAS No.: 1018048-92-4
M. Wt: 228.29 g/mol
InChI Key: RBPYMBKXVLLMQH-UHFFFAOYSA-N
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Description

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid is a synthetic organic compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is characterized by the presence of a morpholine ring and a pyrrolidine ring, which are connected through a methylene bridge to an acetic acid moiety. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis.

Preparation Methods

The synthesis of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid typically involves the reaction of morpholine with a pyrrolidine derivative under specific conditions. One common synthetic route includes the use of a base such as triethylamine in an organic solvent like toluene or acetonitrile. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control to meet regulatory standards.

Chemical Reactions Analysis

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and pyrrolidine rings can interact with active sites on enzymes, potentially inhibiting or modulating their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-11(15)9-13-3-1-2-10(13)8-12-4-6-16-7-5-12/h10H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPYMBKXVLLMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(=O)O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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